molecular formula C17H18Cl2N2O3S B11125544 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide

Cat. No.: B11125544
M. Wt: 401.3 g/mol
InChI Key: WNMBUEWRYKSTNX-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, dichlorophenyl, and glycinamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dichlorophenyl Sulfonyl Intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with Glycinamide: The intermediate is then coupled with glycinamide in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxy-pyrimidin-4-ol: Similar in structure but with different functional groups.

    (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Shares some structural similarities but differs in its chemical properties.

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-3-21(11-17(22)20-14-7-4-12(2)5-8-14)25(23,24)16-10-13(18)6-9-15(16)19/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

WNMBUEWRYKSTNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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